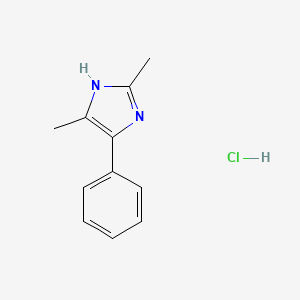
1,4-Benzenediol, 2,6-didodecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediol, 2,6-didodecyl- is an organic compound belonging to the class of dihydroxybenzenes, also known as benzenediols. This compound features two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with two dodecyl groups (C12H25) attached at the 2 and 6 positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of 1,4-Benzenediol, 2,6-didodecyl- can be achieved through several methods. One common approach involves the alkylation of hydroquinone (1,4-benzenediol) with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl groups by the dodecyl groups, resulting in the formation of the desired product.
化学反応の分析
1,4-Benzenediol, 2,6-didodecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are conjugated cyclic diketones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced back to its hydroquinone form using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
科学的研究の応用
1,4-Benzenediol, 2,6-didodecyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: The compound’s antioxidant properties make it of interest in biological studies, particularly in understanding oxidative stress and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants. Its hydrophobic dodecyl groups impart unique surface-active properties, making it useful in various industrial applications.
作用機序
The mechanism of action of 1,4-Benzenediol, 2,6-didodecyl- primarily involves its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound’s hydrophobic dodecyl groups enhance its solubility in lipid environments, allowing it to interact with cell membranes and exert its effects more effectively.
類似化合物との比較
1,4-Benzenediol, 2,6-didodecyl- can be compared with other dihydroxybenzenes, such as:
Catechol (1,2-dihydroxybenzene): Catechol has hydroxyl groups at the 1 and 2 positions and is known for its strong antioxidant properties. it lacks the hydrophobic alkyl groups present in 1,4-Benzenediol, 2,6-didodecyl-.
Resorcinol (1,3-dihydroxybenzene): Resorcinol has hydroxyl groups at the 1 and 3 positions and is used in various chemical and pharmaceutical applications. Like catechol, it does not have the hydrophobic alkyl groups.
Hydroquinone (1,4-dihydroxybenzene): Hydroquinone is the parent compound of 1,4-Benzenediol, 2,6-didodecyl-. It is widely used as a reducing agent and in photographic development. The addition of dodecyl groups in 1,4-Benzenediol, 2,6-didodecyl- enhances its solubility and surface-active properties.
特性
CAS番号 |
52066-84-9 |
|---|---|
分子式 |
C30H54O2 |
分子量 |
446.7 g/mol |
IUPAC名 |
2,6-didodecylbenzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(31)26-28(30(27)32)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-32H,3-24H2,1-2H3 |
InChIキー |
VQZAODGXOYGXRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


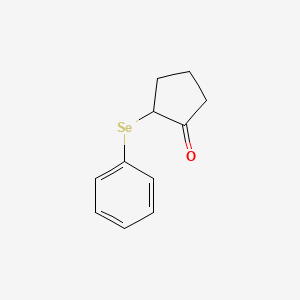

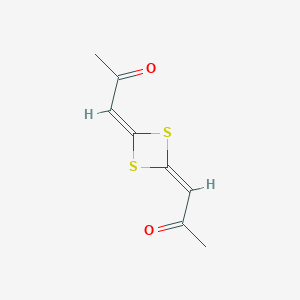
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)

![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
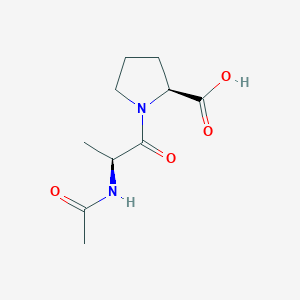
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)


![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
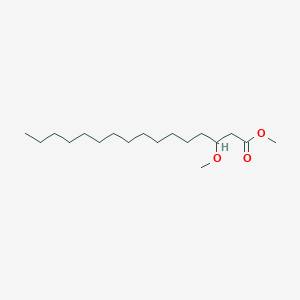
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
